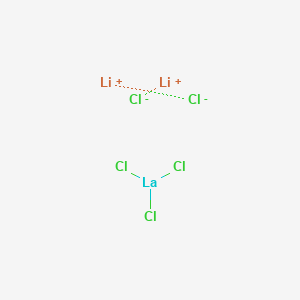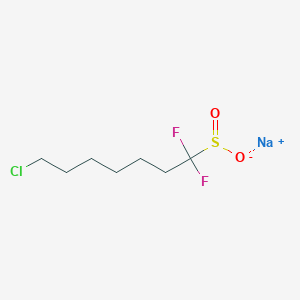
1-Butanamine, N-(2-pyridinylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-pyridylmethanimine, also known as N-(2-Pyridinylmethylene)-1-butanamine, is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . This compound is primarily used as a ligand in various chemical reactions and has applications in polymer synthesis and other industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-2-pyridylmethanimine can be synthesized through the condensation reaction between 2-pyridinecarboxaldehyde and n-butylamine . The reaction typically occurs in the presence of a solvent such as ethanol or methanol and may require a catalyst to proceed efficiently . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of N-Butyl-2-pyridylmethanimine may involve continuous flow processes to enhance efficiency and yield . These processes are designed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-pyridylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions, where the pyridyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyridyl compounds . These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
N-Butyl-2-pyridylmethanimine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-2-pyridylmethanimine involves its ability to coordinate with metal ions and form stable complexes . These complexes can act as catalysts in various chemical reactions, facilitating the transformation of reactants to products . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the ligand .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Butyl-2-pyridylmethanimine include:
- N-Propyl-2-pyridylmethanimine
- N-Ethyl-2-pyridylmethanimine
- N-Methyl-2-pyridylmethanimine
Uniqueness
N-Butyl-2-pyridylmethanimine is unique due to its specific alkyl chain length, which influences its coordination properties and reactivity . The butyl group provides a balance between hydrophobicity and steric effects, making it suitable for various applications in coordination chemistry and catalysis .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-butyl-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C10H14N2/c1-2-3-7-11-9-10-6-4-5-8-12-10/h4-6,8-9H,2-3,7H2,1H3 |
InChI Key |
YLHWKRVTRIJWAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053654.png)



![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)


![4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053691.png)
![2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12053692.png)



![2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B12053725.png)

